Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-
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Overview
Description
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a common synthetic route involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridine derivatives often employ green chemistry principles to enhance yield and reduce environmental impact. These methods include the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and transition metal catalysis are common methods.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic and electrophilic substitution reactions are frequently employed.
Common Reagents and Conditions
Oxidation: Potassium persulfate, iodine, and photocatalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and strong bases or acids.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine,8-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its bioactive effects . The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused bicyclic structure but differs in its nitrogen positioning.
Imidazo[1,5-a]pyridine: Another related compound with distinct electronic properties.
Uniqueness
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
8-prop-2-enoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H10N2O/c1-2-8-13-9-4-3-6-12-7-5-11-10(9)12/h2-7H,1,8H2 |
InChI Key |
VEHHKMGINKUVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CN2C1=NC=C2 |
Origin of Product |
United States |
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